molecular formula C11H16F3NO3 B1287151 1-Boc-3-trifluoromethyl-piperidin-4-one CAS No. 1159983-77-3

1-Boc-3-trifluoromethyl-piperidin-4-one

Cat. No. B1287151
CAS RN: 1159983-77-3
M. Wt: 267.24 g/mol
InChI Key: OAKIKPITPDYEAD-UHFFFAOYSA-N
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Description

1-Boc-3-trifluoromethyl-piperidin-4-one is a chemical compound that falls within the category of piperidines, which are six-membered heterocyclic amines. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines. The trifluoromethyl group is a substituent known for its electron-withdrawing properties and its ability to influence the physical and chemical properties of molecules.

Synthesis Analysis

The synthesis of piperidine derivatives, including those with Boc protection, can be achieved through various methods. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines . Another approach for synthesizing functionalized piperidines is through one-pot multicomponent reactions using boron trifluoride etherate as a catalyst, which allows the condensation of aromatic aldehydes, β-ketoesters, and aromatic amines . Additionally, the synthesis of a Boc-protected piperidine-spiro-hydantoin has been reported, which involves the study of its molecular structure by NMR and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of Boc-protected piperidine derivatives has been extensively studied using spectroscopic and crystallographic techniques. For example, the solution and solid structure of a Boc-protected piperidine-spiro-hydantoin was investigated by two-dimensional NMR and X-ray crystallography, revealing the conformation of the piperidine ring and the orientation of the carbamate group . Similarly, the molecular structure, spectroscopic properties, and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine were characterized using various spectroscopic methods and theoretical calculations, providing insights into the conformational preferences and reactive sites of the molecule .

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. The Boc group, in particular, is used to protect the amine functionality during synthesis and can be removed under acidic conditions. For example, the synthesis of 1'-Boc-5-fluoro-spiro-(indoline-3,4'-piperidine) involves the protection of the amine with Boc anhydride and selective deprotection with trifluoroacetic anhydride . Additionally, the boron trihalide adducts of 1,1-bis(piperidinyl)ethylene demonstrate the ability of piperidine derivatives to coordinate to boron trihalides, which can undergo rearrangement to form ionic adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups. The trifluoromethyl group is known for its strong electron-withdrawing effect, which can impact the acidity of adjacent protons and the overall reactivity of the molecule. The Boc group provides steric bulk and protects the amine from unwanted reactions. The spectroscopic properties, such as IR, Raman, and NMR, provide valuable information about the molecular structure and the nature of the chemical bonds . The molecular docking studies of 1-Benzyl-4-(N-Boc-amino)piperidine against various protein targets suggest potential biological activities and applications in drug discovery .

Scientific Research Applications

Design and Synthesis of Novel Compounds

Dendritic Melamine Synthesis : Starting from 4-amino-1-(tert-butoxycarbonyl)piperidine, novel dendritic G-2 melamines were synthesized, incorporating piperidine motifs as key linkers. These dendrimers, containing 4-(n-octyloxy)aniline as a peripheral unit, self-assembled into spherical nano-aggregates, highlighting the compound's role in creating advanced materials with potential applications in nanotechnology and materials science (Sacalis et al., 2019).

Advances in Organic Chemistry

Triazolyl-Substituted 3-Aminopiperidines : The synthesis of orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines was achieved from a piperidine building block, showcasing the compound's utility in combinatorial chemistry for generating new scaffolds with potential pharmaceutical applications (Schramm et al., 2010).

β-Selective C(sp3)-H Arylation : A palladium-catalyzed migrative Negishi coupling method was developed for direct access to 3-aryl-N-Boc-piperidines, demonstrating an efficient strategy for the synthesis of important building blocks in pharmaceutical research (Millet & Baudoin, 2015).

Molecular Structure and Spectroscopy

Spectroscopic Characterization : 1-Benzyl-4-(N-Boc-amino)piperidine was characterized by various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR, to understand its structural features better. This work illustrates the compound's role in advancing spectroscopic analysis and material characterization (Janani et al., 2020).

Catalytic Applications

Remote Functionalization : The compound was used in palladium-catalyzed C5(sp3)-H arylation, highlighting its potential in creating complex molecules through remote functionalization, an important technique in synthetic organic chemistry (Van Steijvoort et al., 2016).

properties

IUPAC Name

tert-butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKIKPITPDYEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610366
Record name tert-Butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159983-77-3
Record name tert-Butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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